
(3-Hydroxypropyl)trimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Hydroxypropyl)trimethylammonium chloride” is a chemical compound with the molecular formula C6H16ClNO . It is also known as 3-Hydroxy-N,N,N-trimethyl-1-propanaminium chloride . This compound is used as a reactive cationic reagent and can be used to prepare cationic cellulose, dye fixatives, antistatic agents, and more .
Synthesis Analysis
The synthesis of “this compound” involves the use of a strong base to convert Quat 188 to its epoxide form: 2,3-epoxypropyl-trimethylammonium chloride . In a reaction vessel, a certain amount of concentrated hydrochloric acid is added, followed by the addition of a trimethylamine aqueous solution under stirring. The reaction temperature is controlled not to exceed 30°C .Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 153.650 Da, and the monoisotopic mass is 153.092041 Da .Chemical Reactions Analysis
An equivalent amount of a strong base will convert Quat 188 to its epoxide form: 2,3-epoxypropyl-trimethylammonium chloride. This occurs quite readily and is the basis for most of the commercially important reactions .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature. It has a density of 1.154 g/mL at 25 °C and a refractive index (n20/D) of 1.4541 . The compound is soluble in water and 2-propanol .Mecanismo De Acción
The mechanism of action of “(3-Hydroxypropyl)trimethylammonium chloride” is primarily due to its cationic nature. It can be used as a cation-generating agent for cellulose cationization by exhaustion method . It has also been used to synthesize cationic glycogen (Cat Gly) and as a quaternizing agent for quaternization of N-aryl chitosan derivatives .
Safety and Hazards
Propiedades
Número CAS |
6701-82-2 |
|---|---|
Fórmula molecular |
C6H16ClNO |
Peso molecular |
153.65 g/mol |
Nombre IUPAC |
3-hydroxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO.ClH/c1-7(2,3)5-4-6-8;/h8H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
VFKZECOCJCGZQK-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCO.[Cl-] |
SMILES canónico |
C[N+](C)(C)CCCO.[Cl-] |
Números CAS relacionados |
10238-59-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Diphenylmethyl)sulfonyl]-3-methylbenzene](/img/structure/B3192906.png)

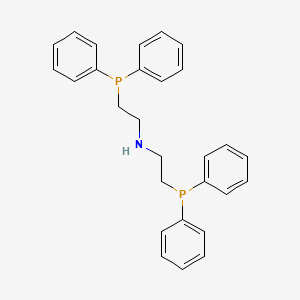
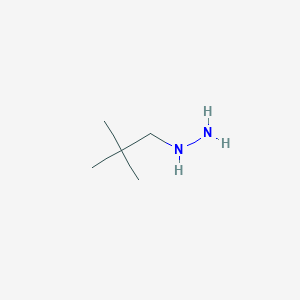
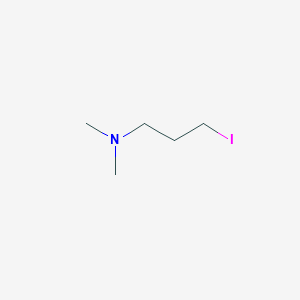
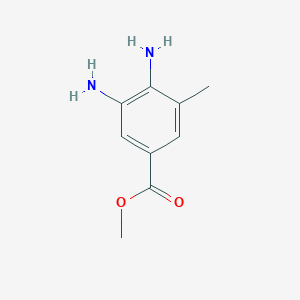



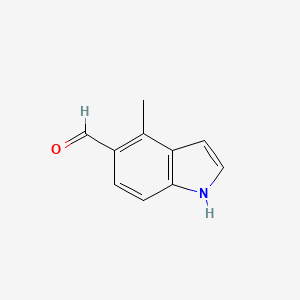
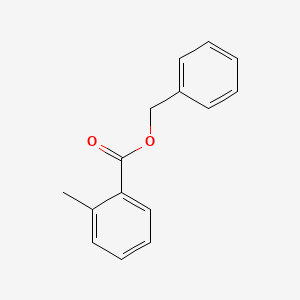
![9-Thiabicyclo[3.3.1]nonan-3-one](/img/structure/B3192991.png)
